N,2,6-trimethylquinoline-3-carboxamide

Description

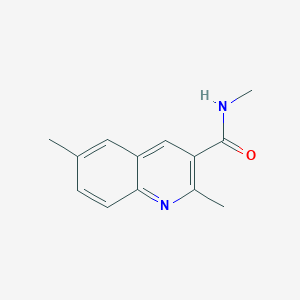

N,2,6-Trimethylquinoline-3-carboxamide is a quinoline derivative featuring a carboxamide group at position 3 and methyl substituents at positions 2, 6, and the amide nitrogen (N-isopropyl group) . The quinoline core, a bicyclic aromatic system with a nitrogen atom at position 1, provides a scaffold for diverse biological and chemical applications.

Synthesis: describes a one-pot synthesis method for analogous 2-aminoquinoline-3-carboxamides using 2-cyanoacetamides and aldehydes under basic conditions, achieving high yields (e.g., 88% for 2-amino-6-chloro-N-cyclopropylquinoline-3-carboxamide) .

Properties

IUPAC Name |

N,2,6-trimethylquinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-8-4-5-12-10(6-8)7-11(9(2)15-12)13(16)14-3/h4-7H,1-3H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYXQTSPQVQFOPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares N,2,6-trimethylquinoline-3-carboxamide with structurally related quinoline and heterocyclic carboxamides:

Key Differences and Implications

Core Structure: Quinoline vs. Dihydroquinoline (): The 4-oxo-1,4-dihydroquinoline derivatives exhibit a non-aromatic ring due to the oxo group, enhancing hydrogen-bonding capacity but reducing aromatic conjugation . Quinoxaline (): The quinoxaline core (two adjacent nitrogen atoms) differs electronically from quinoline, influencing reactivity and binding properties .

Amino and Oxo Groups (): Enhance polarity and hydrogen-bonding, favoring interactions with biological targets (e.g., enzymes) .

Synthetic Efficiency :

- The one-pot method () achieves higher yields (88%) compared to multi-step procedures (e.g., 25% for compound 67 in ), highlighting its utility for scalable synthesis .

Research Findings and Analytical Data

- NMR Characterization: and provide detailed $ ^1H $- and $ ^{13}C $-NMR data for carboxamide derivatives, confirming substituent positions and purity. For example, the $ ^1H $-NMR of 3-chloro-N,N-diethylquinoxaline-2-carboxamide shows distinct signals for ethyl groups (δ 1.16–1.34 ppm) and aromatic protons (δ 7.80–8.10 ppm) .

- Mass Spectrometry : High-resolution MS (e.g., HRMS in ) validates molecular formulas, critical for structural confirmation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.